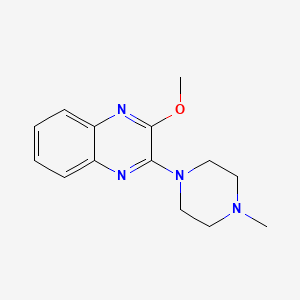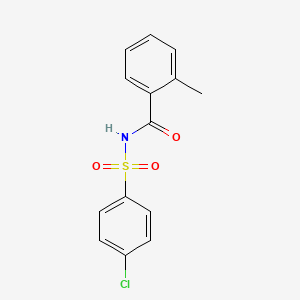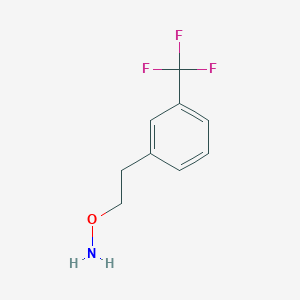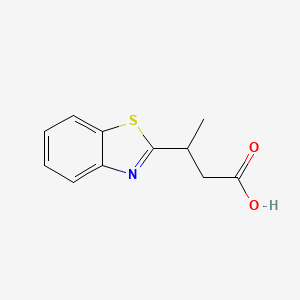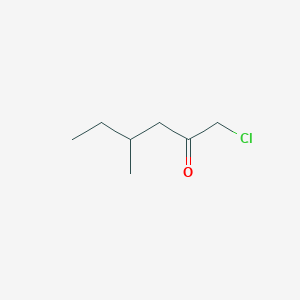
n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine: is an organic compound with the molecular formula C10H21NO2S It is a cyclohexanamine derivative, characterized by the presence of an ethyl group and an ethylsulfonyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: Cyclohexanone, ethylamine, and ethylsulfonyl chloride.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines or amides.
Scientific Research Applications
n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
n-Ethylcyclohexanamine: Lacks the ethylsulfonyl group, resulting in different chemical and biological properties.
2-(Ethylsulfonyl)cyclohexan-1-amine: Lacks the n-ethyl group, affecting its reactivity and applications.
Cyclohexanamine derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness: n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine is unique due to the presence of both the ethyl and ethylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-ethyl-2-ethylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
YDAKWBCAEDHZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCCC1S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


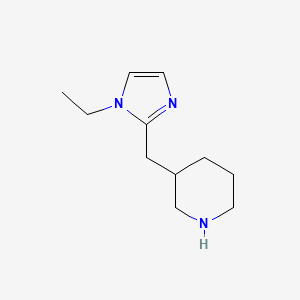
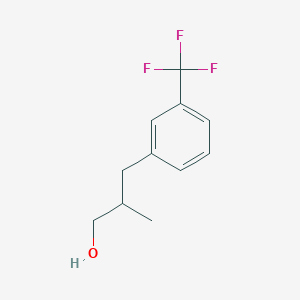
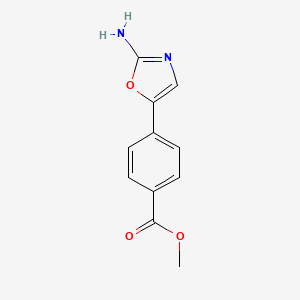
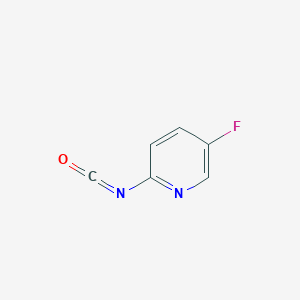
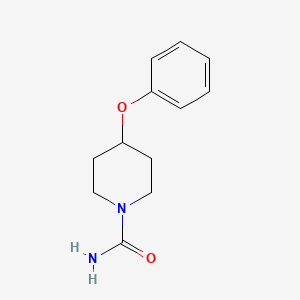
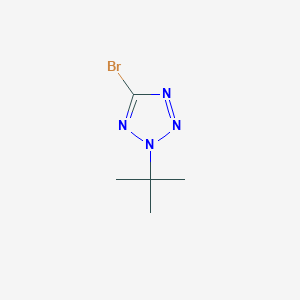
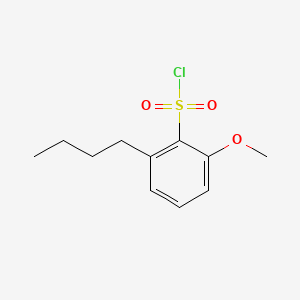

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
